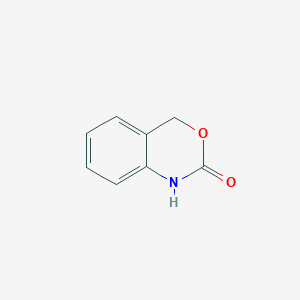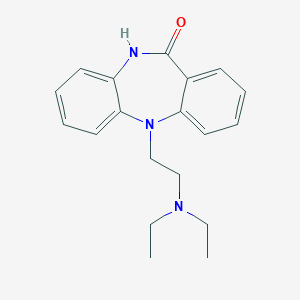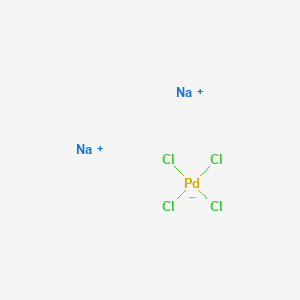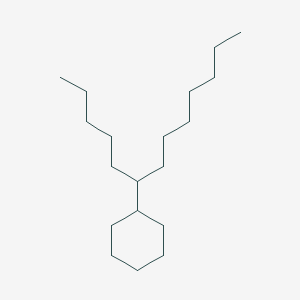
tridecan-6-ylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tridecan-6-ylcyclohexane: is an organic compound with the molecular formula C19H38 . It is a cyclohexane derivative where a pentyloctyl group is attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tridecan-6-ylcyclohexane typically involves the alkylation of cyclohexane with a pentyloctyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tridecan-6-ylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into different cycloalkane derivatives.
Substitution: It can undergo substitution reactions where the pentyloctyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Various cycloalkane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: tridecan-6-ylcyclohexane is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes and membrane dynamics .
Industry: Used in the production of specialty chemicals and materials with specific properties, such as lubricants and surfactants .
Mécanisme D'action
The mechanism by which tridecan-6-ylcyclohexane exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it forms cyclohexyl hydroperoxide, which further decomposes into cyclohexanol and cyclohexanone through radical-mediated pathways . These reactions are crucial in understanding the compound’s behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simpler cycloalkane with no substituents.
Cyclohexanol: A hydroxyl-substituted cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane
Uniqueness: tridecan-6-ylcyclohexane stands out due to its long pentyloctyl chain, which imparts unique physical and chemical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
13151-91-2 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCC(CCCCC)C1CCCCC1 |
Synonymes |
(1-Pentyloctyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



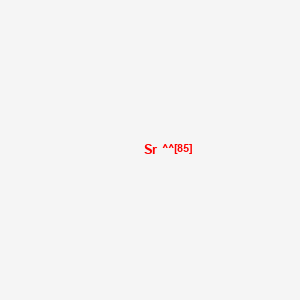
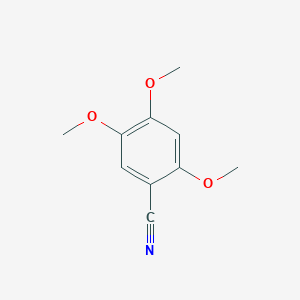
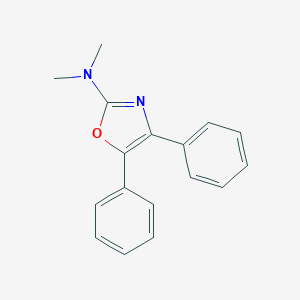
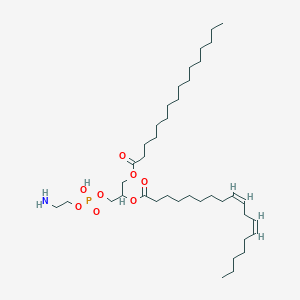
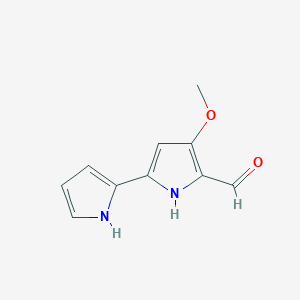

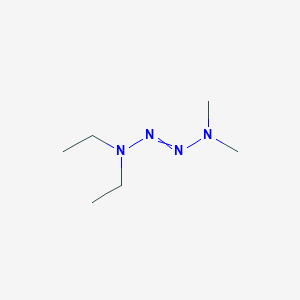
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
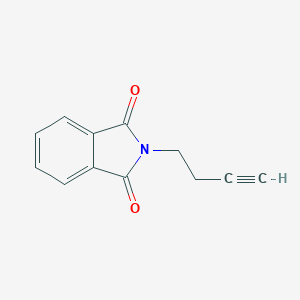
![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
